Saxagliptin Hydrochloride

Description

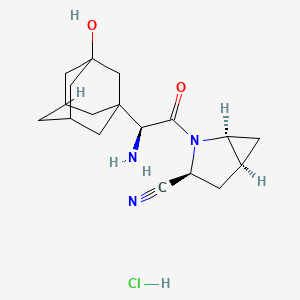

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZNHHHYVBVBR-NHKADLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991191 | |

| Record name | Saxagliptin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-78-7 | |

| Record name | Saxagliptin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saxagliptin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXAGLIPTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Saxagliptin Hydrochloride: A Technical Guide

Affiliation: Google Research

Abstract

Saxagliptin (B632) is a potent, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic processes of its hydrochloride salt. It details the key chemical intermediates, reaction schemes, and experimental protocols. Quantitative data from various synthetic approaches are summarized, and logical workflows are visualized using DOT language diagrams to offer a comprehensive resource for researchers, chemists, and professionals in drug development.

Discovery and Development

The journey of saxagliptin (formerly BMS-477118) began at Bristol-Myers Squibb as part of a program to develop inhibitors for the DPP-4 enzyme, a key target for type 2 diabetes treatment.[1][3] The research aimed to improve upon early dipeptide-mimetic scaffolds, leading to the exploration of adamantylglycine-derived inhibitors.[3][4] This led to the discovery of saxagliptin, a compound noted for its high efficacy, stability, and long-acting profile.[3][5]

In 2007, AstraZeneca joined Bristol-Myers Squibb to co-develop and commercialize the drug.[1] Following a series of clinical trials, a New Drug Application was submitted to the U.S. Food and Drug Administration (FDA) in 2008.[6] Saxagliptin, under the brand name Onglyza, received FDA approval on July 31, 2009, for the treatment of type 2 diabetes.[1][6]

Mechanism of Action

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][8] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][9] These incretins are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[9]

By inhibiting DPP-4, saxagliptin increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[7][9] This enhancement of the incretin system has several downstream effects:

-

Glucose-Dependent Insulin (B600854) Secretion: It stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[8][9]

-

Suppression of Glucagon Secretion: It inhibits the pancreatic α-cells from releasing glucagon, which in turn reduces hepatic glucose production.[8][9]

This glucose-dependent mechanism of action results in a lower risk of hypoglycemia compared to other antidiabetic agents.[2] Saxagliptin is a competitive, reversible inhibitor that forms a covalent complex with the catalytically active serine residue (Ser630) in the active site of the DPP-4 enzyme.[2][8]

Chemical Synthesis of Saxagliptin Hydrochloride

The commercial-scale synthesis of saxagliptin is a multi-step process that involves the coupling of two key unnatural amino acid derivatives: (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (often referred to as N-Boc-3-hydroxyadamantylglycine) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[10][11][12] The process culminates in the dehydration of a primary amide to a nitrile, followed by deprotection to yield the final active pharmaceutical ingredient (API).[11][13]

An efficient and "telescopic" (one-pot) process has been developed to improve yield and reduce the use of hazardous reagents.[14][15] This guide focuses on a modern synthetic route utilizing propylphosphonic anhydride (B1165640) (T3P) as a key reagent for condensation and dehydration.[15]

Key Intermediates

-

(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (Intermediate A) : This chiral amino acid derivative provides the adamantane (B196018) moiety, which is crucial for the drug's potent and long-lasting inhibitory activity.[12] Its synthesis can be achieved via various methods, including asymmetric Strecker synthesis or enzymatic resolution.[16][17]

-

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B) : This methanoproline amide derivative forms the core scaffold that mimics the proline residue of natural DPP-4 substrates.[10][11]

Synthetic Experimental Protocols

The following protocols are based on an efficient process utilizing T3P.[15]

Step 1: Condensation of Intermediates A and B

-

Objective: To form the amide bond between the two key intermediates.

-

Methodology:

-

To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B, 20 g, 0.089 mol) in dichloromethane (B109758) (DCM, 200 mL), add N-Boc-3-hydroxyadamantylglycine (Intermediate A, 29.3 g, 0.089 mol) and N,N-Diisopropylethylamine (DIPEA, 62.6 mL, 0.359 mol) at 25-30°C.

-

Maintain the mixture for 10-15 minutes.

-

Add a 50% solution of propylphosphonic anhydride (T3P) in DCM (28.6 g, 0.089 mol) to the resultant mixture at 25-30°C over a period of 15 minutes.

-

Maintain the reaction for 2 hours, monitoring for completion.

-

Upon completion, add water (200 mL) and stir for 10-15 minutes.

-

Separate the organic layer and wash sequentially with water (100 mL) and 5% aqueous NaHCO3 solution (100 mL).

-

Concentrate the organic layer under vacuum at 25-35°C to afford the crude amide adduct intermediate.[15]

-

Step 2: One-Pot Dehydration to Boc-Protected Saxagliptin

-

Objective: To convert the primary amide of the adduct to a nitrile group in a one-pot synthesis.

-

Methodology:

-

Dissolve the crude amide adduct from Step 1 in DCM (200 mL).

-

Add DIPEA (62.6 mL, 0.036 mol).

-

Add a 50% solution of T3P in DCM (2 x 28.6 g, 0.089 mol) in two separate lots with a time interval of 7 hours at 25-30°C.

-

Maintain the reaction at the same temperature for 24 hours, monitoring by TLC.

-

After completion, add water (300 mL) and stir for 10-15 minutes.

-

Separate the organic layer and wash sequentially with water (150 mL) and 5% aqueous NaHCO3 solution (300 mL).

-

Distill off the organic layer under vacuum at 25-35°C to afford Boc-protected saxagliptin as an off-white solid.[15]

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Objective: To remove the Boc protecting group and form the final hydrochloride salt.

-

Methodology:

-

To a stirred solution of Boc-protected saxagliptin (25 g, 0.060 mol) in ethyl acetate (150 mL), add aqueous HCl (11N, 130 mL) at 25-30°C.

-

Maintain the reaction at this temperature for 4 hours.

-

Filter the separated solid, wash with ethyl acetate (50 mL), and dry at 40°C under vacuum for 5 hours to afford this compound.[14][15]

-

Quantitative Data and Process Efficiency

The use of T3P as a coupling and dehydrating agent offers significant advantages over older methods that used hazardous reagents like POCl3 or TFAA.[15] The tables below summarize the efficiency of different reagents for the key synthetic steps.

Table 1: Comparison of Coupling Agents for Amide Condensation [10]

| Entry | Reagent | Base | Solvent | Reagent Equiv. | Purity (%) |

| 1 | Cyanuric chloride | NMM | EtOAc | 0.6 | 22.78 |

| 2 | CDI | DIPEA | DCM | 1.1 | 20.18 |

| 3 | DMT-MM | NMM | MeOH:DCM | 1.1 | 79.14 |

| 4 | EDC/HOBT | DIPEA | EtOAc | 1.16/1.07 | 93.40 |

| 5 | T3P | DIPEA | DCM | 1.0 | 94.55 |

NMM: N-Methylmorpholine, CDI: N,N'-Carbonyldiimidazole, DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT: 1-Hydroxybenzotriazole, T3P: Propylphosphonic anhydride.

Table 2: Comparison of Dehydrating Agents [10]

| Entry | Reagent | Solvent | Yield (%) | Purity (%) |

| 1 | Vilsmeier Reagent | ACN:DMF | - | - |

| 2 | TFAA | EtOAc | 80 | 61.89 |

| 3 | T3P | DCM | 83 | 85.71 |

TFAA: Trifluoroacetic anhydride.

Table 3: Overall Process Yield and Purity [14][15]

| Step | Product | Yield (%) | Purity by HPLC (%) |

| Dehydration (One-Pot) | Boc-Protected Saxagliptin | 83% | 94.36% |

| Deprotection & Salt Formation | This compound | 92.3% | 99.85% |

Conclusion

The development of saxagliptin represents a significant advancement in the treatment of type 2 diabetes, stemming from a rational drug design approach targeting the DPP-4 enzyme. The synthetic route to its hydrochloride salt has been refined to an efficient, high-yield, and safer process suitable for commercial-scale manufacturing. The use of T3P as a dual-purpose reagent for both condensation and dehydration simplifies the workflow, minimizes hazardous waste, and avoids laborious purification steps like column chromatography, making it a robust and industrially viable synthetic strategy.[15] This guide provides a foundational understanding of the critical aspects of saxagliptin's discovery and synthesis for professionals in the pharmaceutical sciences.

References

- 1. Saxagliptin - Wikipedia [en.wikipedia.org]

- 2. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [scholarship.libraries.rutgers.edu]

- 6. drugs.com [drugs.com]

- 7. droracle.ai [droracle.ai]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 9. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. An Efficient and Telescopic Process for this compound. – Oriental Journal of Chemistry [orientjchem.org]

- 15. orientjchem.org [orientjchem.org]

- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Activity of Saxagliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] By targeting DPP-4, saxagliptin enhances the body's natural incretin (B1656795) system, leading to improved glycemic control. This guide provides a comprehensive overview of the molecular structure, mechanism of action, and pharmacological activity of saxagliptin, with a focus on the underlying scientific data and experimental methodologies.

Molecular Structure and Chemical Properties

Saxagliptin, with the IUPAC name (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a monocarboxylic acid amide.[3] Its structure is characterized by the formal condensation of the carboxy group of (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid with the amino group of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[3] The adamantane (B196018) moiety is a key feature contributing to its pharmacological profile.[4]

| Property | Value | Reference |

| Molecular Formula | C18H25N3O2 | [3] |

| Molecular Weight | 315.4 g/mol | [3] |

| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | [1] |

| CAS Number | 361442-04-8 | [3] |

Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[5] DPP-4 is a serine exopeptidase that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[8]

By inhibiting DPP-4, saxagliptin prevents the degradation of GLP-1 and GIP, leading to increased circulating levels of their active forms.[1][9] This enhancement of the incretin effect results in:

-

Increased glucose-dependent insulin (B600854) secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[10][11]

-

Decreased glucagon (B607659) secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[5][11]

This glucose-dependent mechanism of action minimizes the risk of hypoglycemia.[1]

Signaling Pathway of Saxagliptin's Action

The inhibition of DPP-4 by saxagliptin initiates a cascade of events that ultimately leads to improved glycemic control. The following diagram illustrates this signaling pathway.

Molecular Interactions and Binding to DPP-4

Saxagliptin is a substrate-like inhibitor that forms a reversible covalent bond with the active site of the DPP-4 enzyme.[5][12] X-ray crystallography studies have revealed that the nitrile group of saxagliptin interacts with the catalytically active serine residue (Ser630) in the DPP-4 active site.[12][13] This interaction is further stabilized by hydrogen bonds with surrounding amino acid residues, including tyrosine (Tyr547), which plays a role in stabilizing the enzyme-inhibitor complex.[10][13]

The binding of saxagliptin to DPP-4 is characterized by a slow dissociation rate, which contributes to its prolonged pharmacodynamic effect.[6][14]

Pharmacological Activity and Quantitative Data

In Vitro Inhibitory Activity and Selectivity

Saxagliptin is a highly potent inhibitor of human DPP-4.[14] Its active metabolite, 5-hydroxy saxagliptin, is also a potent DPP-4 inhibitor, though slightly less so than the parent compound.[14][15]

| Compound | Ki (nM) vs Human DPP-4 | IC50 (nM) vs Human DPP-4 | Dissociation Half-life (t1/2, min) | Reference |

| Saxagliptin | 1.3 | 0.5 | 50 | [3][14] |

| 5-hydroxy saxagliptin | 2.6 | - | 23 | [14] |

Saxagliptin exhibits high selectivity for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, which is important for its safety profile.[14]

| Compound | Selectivity vs DPP-8 (fold) | Selectivity vs DPP-9 (fold) | Reference |

| Saxagliptin | ~400 | ~75 | [14] |

| 5-hydroxy saxagliptin | ~950 | ~160 | [14] |

Pharmacokinetics

Saxagliptin is rapidly absorbed after oral administration, with or without food.[2] It is metabolized primarily by cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy saxagliptin.[2][5]

Table: Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin in Healthy Subjects (5 mg single oral dose)

| Parameter | Saxagliptin | 5-hydroxy saxagliptin | Reference |

| Cmax (ng/mL) | 24 | 47 | [1][3] |

| AUC (ng•h/mL) | 78 | 214 | [1][3] |

| Tmax (hours) | 2 | 4 | [16] |

| Half-life (hours) | 2.5 | 3.1 | [1][16] |

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of saxagliptin against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Saxagliptin (or other test inhibitors)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of saxagliptin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of saxagliptin in Assay Buffer to achieve a range of final concentrations for IC50 determination.

-

Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the desired working concentration.

-

Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

100% Initial Activity (Control): 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL solvent.

-

Inhibitor Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL of each saxagliptin dilution.

-

Background Wells: 40 µL Assay Buffer, 10 µL solvent.

-

-

-

Pre-incubation:

-

Mix the contents of the wells and incubate the plate for 10 minutes at 37°C.

-

-

Reaction Initiation:

-

Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each saxagliptin concentration relative to the 100% initial activity control.

-

Plot the percent inhibition against the logarithm of the saxagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow: DPP-4 Inhibition Assay

Measurement of Active GLP-1 Levels in Plasma

Accurate measurement of active GLP-1 is critical for assessing the pharmacodynamic effects of saxagliptin. Due to the rapid degradation of GLP-1 by DPP-4, specific sample handling procedures are required.

Materials:

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., aprotinin, and a specific DPP-4 inhibitor).

-

Refrigerated centrifuge.

-

ELISA or chemiluminescence-based assay kit for active GLP-1.

Procedure:

-

Blood Collection:

-

Draw blood samples from subjects into pre-chilled collection tubes containing a DPP-4 inhibitor.

-

-

Plasma Separation:

-

Immediately after collection, centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

-

-

Sample Storage:

-

Store the plasma samples at -80°C until analysis to prevent degradation of active GLP-1.

-

-

GLP-1 Quantification:

-

Thaw the plasma samples on ice.

-

Perform the active GLP-1 measurement using a validated commercial ELISA or chemiluminescence immunoassay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of active GLP-1 in each sample based on the standard curve provided with the assay kit.

-

Conclusion

Saxagliptin is a well-characterized DPP-4 inhibitor with a potent and selective mechanism of action. Its molecular structure is optimized for high-affinity binding to the DPP-4 enzyme, leading to a prolonged inhibition of its activity. This, in turn, enhances the incretin pathway, resulting in improved glucose control in patients with type 2 diabetes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of DPP-4 inhibitors and other antidiabetic agents.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 9. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Solubility and Stability Profile of Saxagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of saxagliptin (B632) hydrochloride, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding these fundamental physicochemical properties is critical for the development of robust and effective pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of degradation pathways and analytical workflows.

Solubility Profile

Saxagliptin hydrochloride is a white crystalline solid.[1] Its solubility is a key determinant of its dissolution and subsequent bioavailability. The solubility is influenced by the solvent, pH, and the solid-state form of the molecule.[2][3][4]

Solubility in Various Solvents

This compound exhibits solubility in a range of organic and aqueous solvents. It is soluble in water, methanol (B129727), and ethanol.[2] It is also soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5] The compound is sparingly soluble in dichloromethane (B109758) and practically insoluble in ethyl acetate.[2]

Table 1: Solubility of this compound in Different Solvents

| Solvent | Solubility | Reference(s) |

| Water | ~35.19 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL, ~35.19 mg/mL | [5] |

| Dimethylformamide (DMF) | ~20 mg/mL | [5] |

| Ethanol | ~10 mg/mL | [5] |

| Phosphate (B84403) Buffered Saline (PBS) pH 7.2 | ~2 mg/mL | [5] |

| 0.1 N Hydrochloric Acid | Soluble | [1] |

| Phosphate Buffer pH 5.8 | Soluble | [1] |

| Dichloromethane | Sparingly Soluble | [2] |

| Ethyl Acetate | Practically Insoluble | [2] |

pH-Dependent Solubility

The solubility of this compound is dependent on the pH of the aqueous medium. As a hydrochloride salt of a primary amine, its solubility is generally higher in acidic conditions. It has been reported to be soluble in 0.1 N HCl and phosphate buffer at pH 5.8.[1]

Impact of Polymorphism

The existence of different polymorphic forms of this compound has been reported, and these forms can exhibit different solubility profiles.[3][4] This is a critical consideration during drug development, as the solid-state form can impact the dissolution rate and overall bioavailability of the final drug product.

Stability Profile

The stability of this compound has been extensively studied under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The drug is susceptible to degradation, particularly through hydrolysis and oxidation.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound has been shown to be labile under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[6][7] Conversely, it demonstrates stability under photolytic and thermal (dry heat) stress.[6][7][8]

Table 2: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagents and Conditions | Observation | Reference(s) |

| Acid Hydrolysis | 0.4 N HCl, reflux for 24 hours at 80°C | Significant degradation | [8] |

| 0.1 N HCl | 0.93% degradation | [9] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 3.17% degradation | [9] |

| Oxidative Degradation | 3% H₂O₂ | 2.24% degradation | [9] |

| Thermal Degradation | Dry heat | Stable | [6][7][8] |

| Photolytic Degradation | Exposure to light | Stable | [6][7][8] |

Degradation Pathways

The primary degradation pathway for saxagliptin involves the intramolecular cyclization of the side chain, leading to the formation of a cyclic amidine impurity (SCA) and its epimer (ESCA). Another significant degradation product is the formyl amide impurity (SFA).[10][11][12] The formation of these degradation products can be influenced by factors such as pH and the presence of certain excipients, like polyethylene (B3416737) glycol (PEG), in the formulation.[10][11]

Caption: Major degradation pathways of Saxagliptin.

Experimental Protocols

Detailed and validated analytical methods are crucial for accurately determining the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of a drug substance is the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL).

Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.

Protocol: Typical RP-HPLC Method for Stability Studies

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm particle size) is frequently used.[6][7]

-

Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic modifier (e.g., methanol or acetonitrile).[6][7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection Wavelength: Detection is commonly performed at a wavelength where saxagliptin has significant absorbance, such as 210 nm or 220 nm.[8]

-

Forced Degradation Sample Preparation:

-

Acid Degradation: A stock solution of this compound is treated with an acid (e.g., 0.4 N HCl) and heated (e.g., at 80°C) for a specified duration (e.g., 24 hours). The solution is then neutralized before injection into the HPLC system.[8]

-

Base Degradation: A similar procedure is followed using a base (e.g., 0.1 N NaOH).[9]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).[9]

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., in an oven).

-

Photodegradation: The drug substance (solid or in solution) is exposed to UV and/or visible light in a photostability chamber.

-

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. The key takeaways for researchers and formulation scientists are:

-

This compound's solubility is dependent on the solvent system and pH, with higher solubility in aqueous acidic conditions and certain organic solvents.

-

The drug is susceptible to degradation via hydrolysis and oxidation, leading to the formation of cyclic amidine and formyl amide impurities.

-

It is stable under thermal and photolytic stress.

-

Robust, stability-indicating HPLC methods are essential for the accurate quantification of saxagliptin and its degradation products during formulation development and stability testing.

A thorough understanding of these properties is fundamental to developing a stable, safe, and effective pharmaceutical product containing this compound.

References

- 1. ijpsm.com [ijpsm.com]

- 2. researchgate.net [researchgate.net]

- 3. US8410288B2 - Polymorphs of this compound and processes for preparing them - Google Patents [patents.google.com]

- 4. US20130158091A1 - Polymorphs of this compound and processes for preparing them - Google Patents [patents.google.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. rjptonline.org [rjptonline.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In Vitro Enzymatic Profile of Saxagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro enzymatic activity of saxagliptin (B632), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail its mechanism of action, quantitative inhibitory constants, selectivity profile, and the experimental protocols used for these determinations.

Core Mechanism of Action

Saxagliptin is a competitive, reversible inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-4, saxagliptin prevents the inactivation of these incretins, thereby prolonging their activity.[2][4][6] This leads to increased glucose-dependent insulin (B600854) secretion from pancreatic β-cells and decreased glucagon (B607659) secretion from pancreatic α-cells, ultimately contributing to improved glycemic control.[3][4][5]

The inhibitory action of saxagliptin involves the formation of a reversible covalent bond between the nitrile group of saxagliptin and the catalytically active serine residue (Ser630) in the active site of the DPP-4 enzyme.[1][7] This interaction is characterized by a slow dissociation rate, which contributes to its prolonged inhibitory effect.[8][9]

Quantitative Analysis of Enzymatic Inhibition

The potency and selectivity of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, have been extensively characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of Human DPP-4 by Saxagliptin and its Metabolite

| Compound | Inhibition Constant (Ki) at 37°C (nM) | IC50 vs. Human Plasma DPP-4 (nM) | Dissociation Half-life (t½) at 37°C (minutes) |

| Saxagliptin | 1.3[8][9][10] | 2.5 - 9.8[8] | 50[8][9][10] |

| 5-hydroxy saxagliptin | 2.6[8][9][10] | - | 23[8][9][10] |

Note: IC50 values can vary depending on assay conditions, such as substrate and its concentration.[8]

Table 2: Selectivity of Saxagliptin and its Metabolite against other Dipeptidyl Peptidases

| Compound | Enzyme | Selectivity (Fold vs. DPP-4) | Ki (nM) |

| Saxagliptin | DPP-8 | ~400[8][10] | 508[11][12] |

| DPP-9 | ~75[8][10] | 98[11][12] | |

| FAP | >1000[8] | - | |

| 5-hydroxy saxagliptin | DPP-8 | ~950[8][10] | - |

| DPP-9 | ~160[8][10] | - |

Note: Saxagliptin demonstrates over 4000-fold selectivity for DPP-4 compared to a broad panel of other proteases.[1][10]

Experimental Protocols

The determination of the in vitro enzymatic activity of saxagliptin involves several key experimental procedures.

Determination of Inhibition Constant (Ki) and IC50

Objective: To quantify the potency of saxagliptin in inhibiting DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

Saxagliptin

-

Chromogenic or fluorogenic DPP-4 substrate (e.g., Gly-Pro-pNA or Ala-Pro-AFC)[8]

-

Assay buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4)[8]

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of saxagliptin in the assay buffer.

-

In a microplate, add the recombinant human DPP-4 enzyme to each well.

-

Add the various concentrations of saxagliptin to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., room temperature or 37°C).[8]

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

-

Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

For IC50 determination, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

Selectivity Assays

Objective: To assess the inhibitory activity of saxagliptin against other related proteases.

Protocol: The protocol is similar to the Ki/IC50 determination, with the following modifications:

-

Use recombinant enzymes for the other proteases of interest (e.g., DPP-8, DPP-9, FAP).

-

Utilize substrates that are appropriate for each specific enzyme.

-

Compare the IC50 or Ki values obtained for saxagliptin against these enzymes to the value obtained for DPP-4 to determine the selectivity ratio.

Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: Mechanism of action of saxagliptin in the incretin signaling pathway.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

Caption: A generalized workflow for determining the in vitro DPP-4 inhibitory activity of saxagliptin.

References

- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. providence.elsevierpure.com [providence.elsevierpure.com]

- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 7. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Preclinical Pharmacology of Saxagliptin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of saxagliptin (B632) hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to support research and development efforts by providing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile in various preclinical models.

Mechanism of Action

Saxagliptin is a selective, reversible, competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[5][6] This enhancement of incretin levels leads to glucose-dependent potentiation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, thereby improving glycemic control.[7][8]

The primary mechanism involves saxagliptin binding to the active site of the DPP-4 enzyme.[2][9] This action prevents the cleavage of GLP-1 and GIP, prolonging their biological activity.[7] The therapeutic effects of saxagliptin are glucose-dependent, meaning it primarily enhances insulin secretion when blood glucose levels are elevated, thus carrying a low risk of hypoglycemia.[2][10]

Caption: Saxagliptin inhibits DPP-4, increasing active incretins.

In Vitro Pharmacology

Enzyme Inhibition and Selectivity

Saxagliptin is a highly potent inhibitor of human DPP-4, with a prolonged dissociation half-life from the enzyme's active site.[2] Its primary active metabolite, 5-hydroxy saxagliptin (M2), is also a potent DPP-4 inhibitor, though approximately two-fold less potent than the parent compound.[2][11] Saxagliptin demonstrates high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9.[2][12]

Table 1: In Vitro Potency and Selectivity of Saxagliptin and its Metabolite

| Compound | Target Enzyme | Ki (nM) | Selectivity vs. DPP-4 | Reference |

|---|---|---|---|---|

| Saxagliptin | Human DPP-4 | 1.3 | - | [2][11] |

| Human DPP-8 | 508 | ~391-fold | [12][13] | |

| Human DPP-9 | 98 | ~75-fold | [2][12][13] | |

| 5-hydroxy saxagliptin | Human DPP-4 | 2.6 | - | [2] |

| Human DPP-8 | >2400 | ~950-fold | [2] |

| | Human DPP-9 | ~420 | ~160-fold |[2] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of saxagliptin against the DPP-4 enzyme.

Objective: To determine the IC50 or Ki value of saxagliptin for DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA)[2][14]

-

Saxagliptin hydrochloride standard

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)[14]

-

96-well microplate (black plate for fluorescent readout)

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Compound Preparation: Prepare a serial dilution of saxagliptin in the assay buffer to achieve a range of final concentrations for testing.

-

Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the substrate (Gly-Pro-AMC or Gly-Pro-pNA) to their final working concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add a defined volume of the saxagliptin dilution (or buffer for control wells). b. Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[14] c. Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

Data Acquisition: a. Immediately place the plate in a microplate reader. b. Measure the increase in fluorescence (λex = 360 nm / λem = 460 nm for AMC) or absorbance over time (e.g., 15-30 minutes at 37°C).[14][15]

-

Data Analysis: a. Calculate the rate of reaction for each concentration of saxagliptin. b. Determine the percent inhibition relative to the enzyme control (no inhibitor). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. d. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.[2]

Pharmacodynamics

In preclinical animal models, oral administration of saxagliptin leads to potent and sustained inhibition of plasma DPP-4 activity.[5] This results in increased levels of active GLP-1, which in turn improves glucose tolerance and reduces plasma glucose levels, particularly in diabetic animal models like the Zucker diabetic fatty rat.[5]

-

In diabetic rats, saxagliptin has been shown to have a greater effect on plasma glucose clearance compared to healthy rats.[5]

-

Chronic administration over 14 days in a rat model of diabetes resulted in a 17% reduction in fasting plasma glucose levels.[5]

-

In monkeys, maximum inhibition of plasma DPP-4 activity was observed for up to 8 hours with doses of ≥0.1 mg/kg.[5]

Pharmacokinetics

The pharmacokinetic profile of saxagliptin has been evaluated in several preclinical species, including rats, dogs, and monkeys. It is generally characterized by rapid absorption and good bioavailability.[1]

Table 2: Key Pharmacokinetic Parameters of Saxagliptin in Preclinical Species

| Parameter | Rat | Dog | Monkey | Reference |

|---|---|---|---|---|

| Bioavailability (%) | 50 - 75 | 50 - 75 | 50 - 75 | [1] |

| Plasma Clearance (mL/min/kg) | 115 | 9.3 | 14.5 | [1] |

| Plasma Elimination Half-life (h) | 2.1 - 4.4 | 2.1 - 4.4 | 2.1 - 4.4 | [1] |

| Volume of Distribution (L/kg) | 1.3 - 5.2 | 1.3 - 5.2 | 1.3 - 5.2 | [1] |

| Serum Protein Binding (%) | ≤30 | ≤30 | ≤30 |[1] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Saxagliptin is rapidly absorbed following oral administration in all species tested.[1]

-

Distribution: The volume of distribution is greater than total body water, indicating extravascular tissue distribution.[1] Higher concentrations of saxagliptin and its active metabolite M2 are observed in the intestine relative to plasma, which is a proposed major site of action.[1]

-

Metabolism: The primary metabolic pathway is hydroxylation to form the active metabolite, 5-hydroxy saxagliptin (M2).[1]

-

Excretion: Both metabolism and renal excretion contribute to the overall elimination of saxagliptin.[1]

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes a typical OGTT used to evaluate the in vivo efficacy of saxagliptin.

Objective: To assess the effect of saxagliptin on glucose tolerance in a rat model of type 2 diabetes (e.g., Zucker diabetic fatty rats or streptozotocin-induced diabetic rats).[5][16]

Materials:

-

Male Zucker diabetic fatty rats or other appropriate diabetic rat model.

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose).

-

Glucose solution for oral gavage (e.g., 2 g/kg).[17]

-

Glucometer and test strips.

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes).

Procedure:

-

Acclimation and Fasting: Acclimate animals to handling. Prior to the test, fast the rats overnight (e.g., 16 hours) with free access to water.[17]

-

Baseline Measurement: Take a baseline blood sample (t = -60 min) from the tail vein to measure fasting blood glucose.

-

Dosing: Administer saxagliptin or vehicle orally by gavage at a pre-determined dose.

-

Glucose Challenge: At t = 0 min (e.g., 60 minutes after drug administration), administer a glucose solution via oral gavage.

-

Serial Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[17]

-

Analysis: a. Measure blood glucose concentrations immediately using a glucometer. b. If required, collect plasma for subsequent analysis of insulin levels using an appropriate immunoassay.

-

Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t = 120 min. c. Compare the glucose AUC for the saxagliptin-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

Preclinical Safety and Toxicology

A comprehensive set of safety pharmacology and toxicology studies have been conducted for saxagliptin in various animal species.

Safety Pharmacology

In vitro and in vivo safety pharmacology studies have evaluated the potential effects of saxagliptin on the cardiovascular, respiratory, and central nervous systems.

-

Cardiovascular: No drug-related effects on ECG parameters, blood pressure, or heart rate were observed in dogs at doses up to 10 mg/kg/day for 12 months.[4] In monkeys, no adverse effects were seen at an intravenous dose of 0.225 mg/kg, while decreased blood pressure was noted at higher doses (≥3.4 mg/kg).[4] In vitro, saxagliptin did not significantly inhibit the hERG potassium channel current at concentrations up to 30 µM.

General Toxicology

Repeat-dose toxicology studies have been conducted in mice, rats, dogs, and monkeys.

-

Carcinogenicity: Two-year carcinogenicity studies in rats and mice showed no drug-related increase in tumor incidence.[3]

-

Genotoxicity: Saxagliptin was found to be non-genotoxic in a battery of in vitro and in vivo assays.[9]

-

Reproductive and Developmental Toxicity: In oral embryofetal development studies, saxagliptin was not teratogenic in rats and rabbits at doses up to 500 mg/kg and 200 mg/kg, respectively.[3]

-

Other Findings: At high exposure levels, significantly greater than those in humans, cutaneous lesions were observed in cynomolgus monkeys and erosive lesions on the paws of dogs.[3] These findings are considered a class effect for DPP-4 inhibitors and occurred at high multiples of clinical exposure.

Table 3: Summary of Key Preclinical Safety Findings

| Study Type | Species | Key Findings | NOAEL / Exposure Margin | Reference |

|---|---|---|---|---|

| Cardiovascular Safety | Dog | No effects on ECG, blood pressure, or heart rate in 12-month study. | 10 mg/kg/day | [4] |

| Monkey | No adverse effects on cardiovascular parameters (IV). | 0.225 mg/kg | [4] | |

| Carcinogenicity | Rat & Mouse | No drug-related tumors in 2-year studies. | - | [3] |

| Reproductive Toxicity | Rat & Rabbit | No teratogenicity observed. | 500 mg/kg (rat), 200 mg/kg (rabbit) |[3] |

Caption: Relationship between Saxagliptin's PK and PD effects.

Conclusion

The preclinical data for saxagliptin demonstrate that it is a potent, selective, and reversible inhibitor of the DPP-4 enzyme. Its pharmacokinetic profile across multiple species is favorable, with rapid absorption and good bioavailability, leading to sustained pharmacodynamic effects. In animal models of type 2 diabetes, saxagliptin effectively improves glycemic control. The comprehensive toxicology and safety pharmacology studies support a favorable safety profile at clinically relevant exposures. This body of preclinical evidence provided a strong foundation for the successful clinical development of saxagliptin for the treatment of type 2 diabetes mellitus.

References

- 1. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Nonclinical and clinical pharmacology evidence for cardiovascular safety of saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Saxagliptin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

- 15. taconic.com [taconic.com]

- 16. e-jarb.org [e-jarb.org]

- 17. researchgate.net [researchgate.net]

The Core Structure-Activity Relationship of Saxagliptin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of saxagliptin (B632) and its analogs as inhibitors of dipeptidyl peptidase-4 (DPP-4). Saxagliptin is a potent, selective, and orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of next-generation antidiabetic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to facilitate further research and development in this area.

Introduction: The Role of Saxagliptin in Diabetes Therapy

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing the degradation of these hormones, saxagliptin enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately leads to improved glycemic control.[1] The chemical structure of saxagliptin, (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a result of extensive SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2]

Structure-Activity Relationship (SAR) of Saxagliptin and its Analogs

The inhibitory potency of saxagliptin and its analogs against DPP-4 is critically dependent on the interactions of specific structural motifs with the enzyme's active site. The active site of DPP-4 is often described in terms of subsites, with the S1 and S2 subsites being of primary importance for the binding of saxagliptin.

The Cyanopyrrolidine Moiety: Key to S1 Pocket Interaction

The (S)-cyanopyrrolidine moiety of saxagliptin is a crucial pharmacophore that binds to the S1 subsite of the DPP-4 enzyme. This subsite is a hydrophobic pocket that accommodates the proline-like structure of the cyanopyrrolidine ring. The nitrile group of this moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, which is a key feature contributing to the high potency of saxagliptin.[3]

The Hydroxyadamantyl Group: Optimizing S2 Pocket Binding

The bulky and rigid 3-hydroxyadamantyl group is another essential component of the saxagliptin structure, responsible for binding to the hydrophobic S2 subsite of DPP-4.[4] The introduction of a hydroxyl group at the 3-position of the adamantane (B196018) cage was a critical optimization in the development of saxagliptin. This modification significantly enhances the inhibitory potency compared to analogs with an unsubstituted adamantyl group, such as vildagliptin. It has been noted that saxagliptin exhibits approximately five times higher activity than vildagliptin, underscoring the importance of this hydroxyl group.[4] This enhancement in potency is likely due to favorable hydrogen bonding interactions within the S2 pocket.

The Amino Acid Linker

The (S)-aminoacetyl linker connects the cyanopyrrolidine and the hydroxyadamantyl moieties. The stereochemistry of this linker is crucial for the correct orientation of the pharmacophores within the DPP-4 active site to ensure optimal binding and inhibitory activity.

Quantitative Data Summary

The following tables present the key in vitro and in vivo pharmacokinetic parameters for saxagliptin and its active metabolite, 5-hydroxy saxagliptin.

| Compound | DPP-4 Inhibition (IC50, nM) | DPP-4 Inhibition (Ki, nM) |

| Saxagliptin | 0.5[5] | 1.3[3] |

| 5-hydroxy saxagliptin | - | 2.6[3] |

| Table 1: In Vitro DPP-4 Inhibitory Potency of Saxagliptin and its Active Metabolite. |

| Parameter | Saxagliptin | 5-hydroxy saxagliptin |

| Tmax (h) | ~0.5 | ~1.0 |

| Cmax (ng/mL) | ~24 | ~47 |

| AUC (ng·h/mL) | ~78 | ~229 |

| t1/2 (h) | ~2.5 | ~3.1 |

| Table 2: Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin in Humans Following a Single 5 mg Oral Dose. |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory activity of saxagliptin analogs against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5-8.0) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

-

Test compounds (saxagliptin analogs) dissolved in DMSO

-

Positive control (e.g., saxagliptin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DPP-4 substrate in the assay buffer.

-

Dilute the human recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration.

-

Prepare a serial dilution of the test compounds and the positive control in DMSO, and then further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank (no enzyme): Assay buffer and substrate.

-

Negative Control (100% activity): DPP-4 enzyme, assay buffer with the same final concentration of DMSO as the test compound wells, and substrate.

-

Test Compound: DPP-4 enzyme, diluted test compound, and substrate.

-

Positive Control: DPP-4 enzyme, diluted positive control, and substrate.

-

-

-

Incubation:

-

Add the DPP-4 enzyme to the wells containing the test compounds and controls (or assay buffer for the blank).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the background fluorescence from the blank wells.

-

Calculate the percentage of inhibition for each test compound concentration relative to the negative control (100% activity).

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Visualizations

DPP-4 Signaling Pathway

Experimental Workflow for SAR Studies of Saxagliptin Analogs

References

- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Saxagliptin in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] The developed method is sensitive, specific, and stability-indicating, making it suitable for routine quality control analysis of saxagliptin in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 column with a UV detector, providing a reliable and efficient analytical solution. All experimental protocols and validation data are presented in accordance with ICH guidelines.

Introduction

Saxagliptin is an oral hypoglycemic agent that works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones that regulate blood glucose.[2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of saxagliptin formulations.[3] RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a comprehensive protocol for the development and validation of an RP-HPLC method for saxagliptin quantification.

Physicochemical Properties of Saxagliptin

A thorough understanding of the physicochemical properties of saxagliptin is fundamental to developing a successful RP-HPLC method.

| Property | Value | Reference |

| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| Molecular Formula | C18H25N3O2 | [2] |

| Molecular Weight | 315.41 g/mol | [4] |

| Solubility | Soluble in methanol, ethanol, acetonitrile (B52724), and sparingly soluble in water. | |

| UV λmax | 204 nm, 211 nm, 223 nm, 280 nm | [5][6][7] |

Experimental Protocols

Materials and Reagents

-

Saxagliptin reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Orthophosphoric acid (OPA)

-

Potassium dihydrogen phosphate (B84403)

-

HPLC grade water

-

Saxagliptin tablets (for assay)

Equipment

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of saxagliptin:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.6 with OPA) (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Retention Time | Approximately 2.18 min |

Preparation of Solutions

Phosphate Buffer (pH 4.6): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM. Adjust the pH to 4.6 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 4.6) in the ratio of 45:55 (v/v). Degas the mobile phase by sonication before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of saxagliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1.25 - 7.5 µg/mL.[4]

Sample Solution (for Assay of Tablets): Weigh and powder not fewer than 20 saxagliptin tablets. Transfer a quantity of powder equivalent to 10 mg of saxagliptin into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of the standard solution (5 µg/mL). The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of not more than 2.0.

Linearity

The linearity of the method was established by analyzing a series of saxagliptin standard solutions at six different concentrations ranging from 1.25 to 7.5 µg/mL.[4] The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

The accuracy of the method was determined by recovery studies using the standard addition method.[4] A known amount of standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of the standard solution on the same day. Inter-day precision was determined by analyzing the standard solution on three different days. The %RSD for the peak area should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Quantitative Data Summary

| Validation Parameter | Result | Acceptance Criteria |

| System Suitability | ||

| %RSD of Peak Area | < 2.0% | ≤ 2.0% |

| %RSD of Retention Time | < 1.0% | ≤ 1.0% |

| Theoretical Plates | > 2000 | > 2000 |

| Tailing Factor | < 1.5 | ≤ 2.0 |

| Linearity | ||

| Concentration Range | 1.25 - 7.5 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |

| Accuracy (% Recovery) | ||

| 80% Level | 98.0 - 102.0% | 98.0 - 102.0% |

| 100% Level | 98.0 - 102.0% | 98.0 - 102.0% |

| 120% Level | 98.0 - 102.0% | 98.0 - 102.0% |

| Precision (%RSD) | ||

| Intra-day | < 2.0% | ≤ 2.0% |

| Inter-day | < 2.0% | ≤ 2.0% |

| Sensitivity | ||

| LOD | 0.01 µg/mL | - |

| LOQ | 0.03 µg/mL | - |

| Robustness | Robust | %RSD < 2.0% |

Stability-Indicating Nature of the Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products. The developed HPLC method should be able to resolve the saxagliptin peak from any degradation products, ensuring that the assay results are not affected by the presence of these impurities. Common impurities of saxagliptin include synthetic intermediates and degradation products.[9]

Experimental Workflow and Signaling Pathway Diagrams

RP-HPLC Method Development Workflow

Caption: Workflow for RP-HPLC method development and validation.

Saxagliptin's Mechanism of Action

Caption: Mechanism of action of Saxagliptin.

Conclusion

The developed and validated RP-HPLC method for the quantification of saxagliptin is simple, rapid, accurate, precise, and robust.[10] The method is suitable for routine quality control analysis of saxagliptin in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the quantification of saxagliptin is not affected by the presence of degradation products, making it a reliable tool for assessing the quality and stability of saxagliptin products.

References

- 1. Saxagliptin Impurities | SynZeal [synzeal.com]

- 2. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. media.neliti.com [media.neliti.com]

- 8. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. bepls.com [bepls.com]

Application Notes and Protocols for In Vitro Assay of Saxagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent and selective, reversible, competitive dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[3] Saxagliptin acts by slowing the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to increased insulin (B600854) secretion and decreased glucagon (B607659) secretion in a glucose-dependent manner, thereby improving glycemic control.[6] These application notes provide detailed protocols for the in vitro evaluation of saxagliptin hydrochloride, focusing on its inhibitory activity against DPP-4 and its effects in cell-based models.

Mechanism of Action: The Incretin Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[5] By preventing this degradation, saxagliptin increases the circulating concentrations and prolongs the activity of active GLP-1 and GIP.[5] These hormones, in turn, stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[5] This dual action helps to regulate blood glucose levels, particularly after a meal.

Figure 1. Saxagliptin's Mechanism of Action in the Incretin Pathway.

Quantitative Data Summary

The inhibitory potency of saxagliptin and its active metabolite, 5-hydroxysaxagliptin, against DPP-4 has been determined under various in vitro conditions. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating its efficacy.

| Compound | Parameter | Value | Substrate | Temperature | Reference |

| Saxagliptin | Ki | 1.3 nM | Gly-Pro-pNA | 37°C | [7] |

| 5-hydroxysaxagliptin | Ki | 2.6 nM | Gly-Pro-pNA | 37°C | [7] |

| Saxagliptin | IC50 | 2.5 ± 0.2 nM | Ala-Pro-AFC | Room Temp | [7] |

| Saxagliptin | IC50 | 9.8 ± 0.3 nM | Gly-Pro-pNA | 30°C | [7] |

| Saxagliptin | IC50 | 0.5 nmol/L | Not Specified | Not Specified | [8] |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, resulting in the release of fluorescent AMC.[9][10]

Materials:

-

Recombinant Human DPP-4[11]

-

DPP-4 Substrate: H-Gly-Pro-AMC[10]

-

DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[9]

-

This compound

-

DPP-4 Inhibitor (Positive Control, e.g., Sitagliptin)[10]

-

96-well black microplate[10]

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[9][10]

-

Dimethyl sulfoxide (B87167) (DMSO)

Assay Workflow:

Figure 2. Workflow for the In Vitro DPP-4 Inhibition Assay.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations.

-

Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired concentration (e.g., 1.73 mU/mL).[9]

-

Prepare the DPP-4 substrate (Gly-Pro-AMC) solution in assay buffer (e.g., 200 µM).[9]

-

-

Assay Protocol:

-

To a 96-well black microplate, add the following to each well:

-

Sample Wells: 26 µL of diluted saxagliptin and 24 µL of DPP-4 solution.[9]

-

Positive Control Wells: 26 µL of a known DPP-4 inhibitor (e.g., sitagliptin) and 24 µL of DPP-4 solution.

-

Enzyme Control Wells: 26 µL of assay buffer and 24 µL of DPP-4 solution.

-

Blank Wells: 50 µL of assay buffer.

-

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[9]

-

Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.[9]

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percent inhibition of DPP-4 activity for each concentration of saxagliptin using the following formula: % Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Sample) / Fluorescence of Enzyme Control] x 100

-

Plot the percent inhibition against the logarithm of the saxagliptin concentration to generate a dose-response curve and determine the IC50 value.

-

Cell-Based Assay for β-Cell Proliferation

This protocol describes an in vitro assay to evaluate the effect of saxagliptin on the proliferation of pancreatic β-cells using the INS-1 rat insulinoma cell line.[12][13]

Materials:

-

INS-1 cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, sodium pyruvate, and β-mercaptoethanol

-

High glucose medium

-

This compound

-

Cell proliferation assay kit (e.g., BrdU or MTT)

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Culture INS-1 cells in standard culture medium in a CO2 incubator.

-